

# Application Notes & Protocols: Small Animal PET Imaging with <sup>64</sup>Cu-SARTATE

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## Compound of Interest

Compound Name:	SarTATE
CAS No.:	1518779-60-6
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

<sup>64</sup>Cu-**SARTATE** is a next-generation, highly targeted radiopharmaceutical for Positron Emission Tomography (PET) imaging of cancers expressing somatostatin receptor 2 (SSTR2). [1] It comprises the SSTR2-targeting peptide octreotate conjugated to the MeCOSar chelator, which securely holds the positron-emitting radionuclide Copper-64 (<sup>64</sup>Cu). [2][3]

The physical half-life of <sup>64</sup>Cu (12.7 hours) offers significant advantages over the more commonly used Gallium-68 (<sup>68</sup>Ga, T<sub>1/2</sub> = 68 min), allowing for flexible production and distribution, and enabling delayed imaging (up to 24-48 hours post-injection). [4][5] This extended imaging window can improve tumor-to-background contrast, especially in organs with initial high uptake like the liver, potentially allowing for superior lesion detection. [4][6]

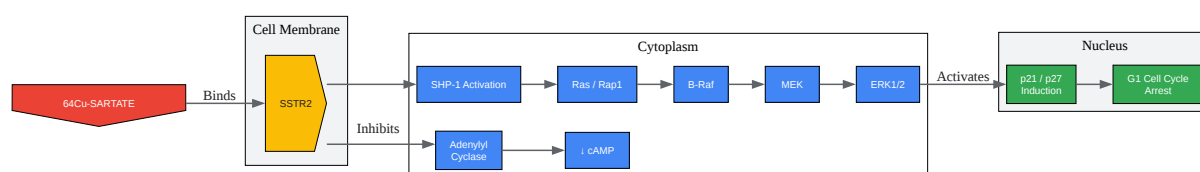
Furthermore, <sup>64</sup>Cu forms a true theranostic pair with the therapeutic radionuclide <sup>67</sup>Cu. Since both are isotopes of copper, <sup>64</sup>Cu-**SARTATE** has nearly identical biochemistry to its therapeutic counterpart, <sup>67</sup>Cu-**SARTATE**. [7][8] This allows <sup>64</sup>Cu-**SARTATE** PET imaging to be

used for diagnosis, staging, and precisely predicting the radiation dose that will be delivered by  $^{67}\text{Cu}$ -**SARTATE** therapy, facilitating personalized treatment planning for peptide receptor radionuclide therapy (PRRT).[8][9]

## Mechanism of Action: SSTR2 Targeting

**SARTATE** is an analogue of the natural hormone somatostatin and binds with high affinity to the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor (GPCR) that is overexpressed in many neuroendocrine neoplasms (NENs), neuroblastoma, and other tumors. [1][2][10] Upon binding of  $^{64}\text{Cu}$ -**SARTATE** to SSTR2, the receptor-ligand complex is internalized by the cancer cell. This process traps the  $^{64}\text{Cu}$  radionuclide inside the cell, allowing for PET imaging.

The activation of SSTR2 by **SARTATE** also triggers downstream signaling cascades that inhibit cell proliferation.[10] Key pathways include the activation of phosphotyrosine phosphatases (e.g., SHP-1) which leads to the modulation of the MAPK/ERK pathway and the induction of cell cycle inhibitors like p21 and p27, ultimately resulting in G1 cell cycle arrest.[11]



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SSTR2 signaling cascade upon **SARTATE** binding.

## Quantitative Data: Preclinical Biodistribution

Biodistribution studies in preclinical tumor models are critical for evaluating tumor uptake and off-target accumulation. The following tables summarize ex vivo biodistribution data for  $^{64}\text{Cu}$ -

**SARTATE** in a preclinical model of neuroblastoma.

Table 1:  $^{64}\text{Cu}$ -**SARTATE** Biodistribution in an IMR32 Neuroblastoma Intrahepatic Metastases Mouse Model.[2]

Tissue	% Injected Dose / Gram (Mean $\pm$ SD) at 24h p.i.	% Injected Dose / Gram (Mean $\pm$ SD) at 48h p.i.
Tumor	14.1 - 25.0	Not Reported
Blood	Not Reported	Not Reported
Liver	Not Reported	Not Reported
Kidneys	15.6 $\pm$ 5.8	11.5 $\pm$ 2.8
Spleen	Not Reported	Not Reported
Lungs	Not Reported	Not Reported

Data presented is from an ex vivo analysis following PET imaging.[2] Note the high tumor uptake and significant renal clearance.

Table 2:  $^{64}\text{Cu}$ -**SARTATE** Tumor Uptake in a Murine Xenograft Model.[9]

Time Point	Tumor Uptake (% Injected Dose / Gram, Mean $\pm$ SD)
2h p.i.	63.0 $\pm$ 15.0
24h p.i.	105.0 $\pm$ 27.1

This study highlights the high retention of  $^{64}\text{Cu}$ -**SARTATE** in SSTR2-expressing tumors at later time points.[9]

## Experimental Protocols

The following are generalized protocols for performing small animal PET imaging with  $^{64}\text{Cu}$ -**SARTATE**. Specific parameters should be optimized for the particular animal model and imaging system used.

## Protocol 1: Radiolabeling of SARTATE with $^{64}\text{Cu}$

This protocol is adapted from previously described methods.[6][9]

Materials:

- **SARTATE** peptide conjugate
- $^{64}\text{CuCl}_2$  in dilute HCl (e.g., 0.04 M HCl)[2]
- Ammonium acetate buffer (0.1 M, pH adjusted)
- Gentisic acid solution (e.g., 1mg/mL)
- Ethanol
- Sterile, metal-free reaction vial
- Heating block or water bath
- Syringe filter (0.22  $\mu\text{m}$ )
- Radio-TLC system for quality control

Procedure:

- In a sterile, metal-free reaction vial, combine **SARTATE** peptide (e.g., 20  $\mu\text{g}$ ) with a solution of 4% ethanol in 0.1M ammonium acetate and 1mg/mL gentisic acid.[6]
- Add the  $^{64}\text{CuCl}_2$  solution (e.g., 500-800 MBq) to the peptide mixture.[6] The final volume should be kept minimal.
- Gently mix the contents and incubate at an elevated temperature (e.g., 85-95°C) for 10-15 minutes.
- Allow the vial to cool to room temperature.
- Perform radiochemical purity (RCP) analysis using a suitable radio-TLC system to ensure >95% purity.

- Prior to injection, filter the final product through a 0.22  $\mu\text{m}$  sterile filter to ensure sterility.[9]
- The final product should be a clear, colorless solution ready for intravenous administration.

## Protocol 2: Small Animal PET/CT Imaging

This protocol is based on a preclinical study in tumor-bearing mice.[2]

Animal Model:

- Use immunocompromised mice (e.g., nude mice) bearing SSTR2-positive tumor xenografts (e.g., IMR32 neuroblastoma cells).[2] Tumors can be established subcutaneously or orthotopically depending on the research question.

Procedure:

- Anesthesia: Anesthetize the mouse using isoflurane (1-4% in oxygen) for the duration of the injection and imaging procedures.[2] Monitor the animal's vital signs throughout.
- Radiotracer Administration: Administer a defined activity of  $^{64}\text{Cu}$ -**SARTATE** (e.g., 3-4 MBq in 100  $\mu\text{L}$  saline) via intravenous tail vein injection.[2] Record the precise injected dose.
- PET/CT Acquisition:
  - Secure the anesthetized animal on the scanner bed. Use heating pads to maintain body temperature.
  - Acquire a CT scan for anatomical co-registration and attenuation correction.
  - Perform dynamic or static PET scans at desired time points. Typical time points for  $^{64}\text{Cu}$ -**SARTATE** are 1, 4-5, 24, and 48 hours post-injection (p.i.).[2]
  - Acquisition duration may vary (e.g., 15-30 minutes per time point) depending on the scanner sensitivity and injected dose.[2]
- Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and radioactive decay.[12]

- **Image Analysis:** Co-register PET and CT images. Draw regions of interest (ROIs) over tumors and major organs to quantify radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

## Protocol 3: Ex Vivo Biodistribution Study

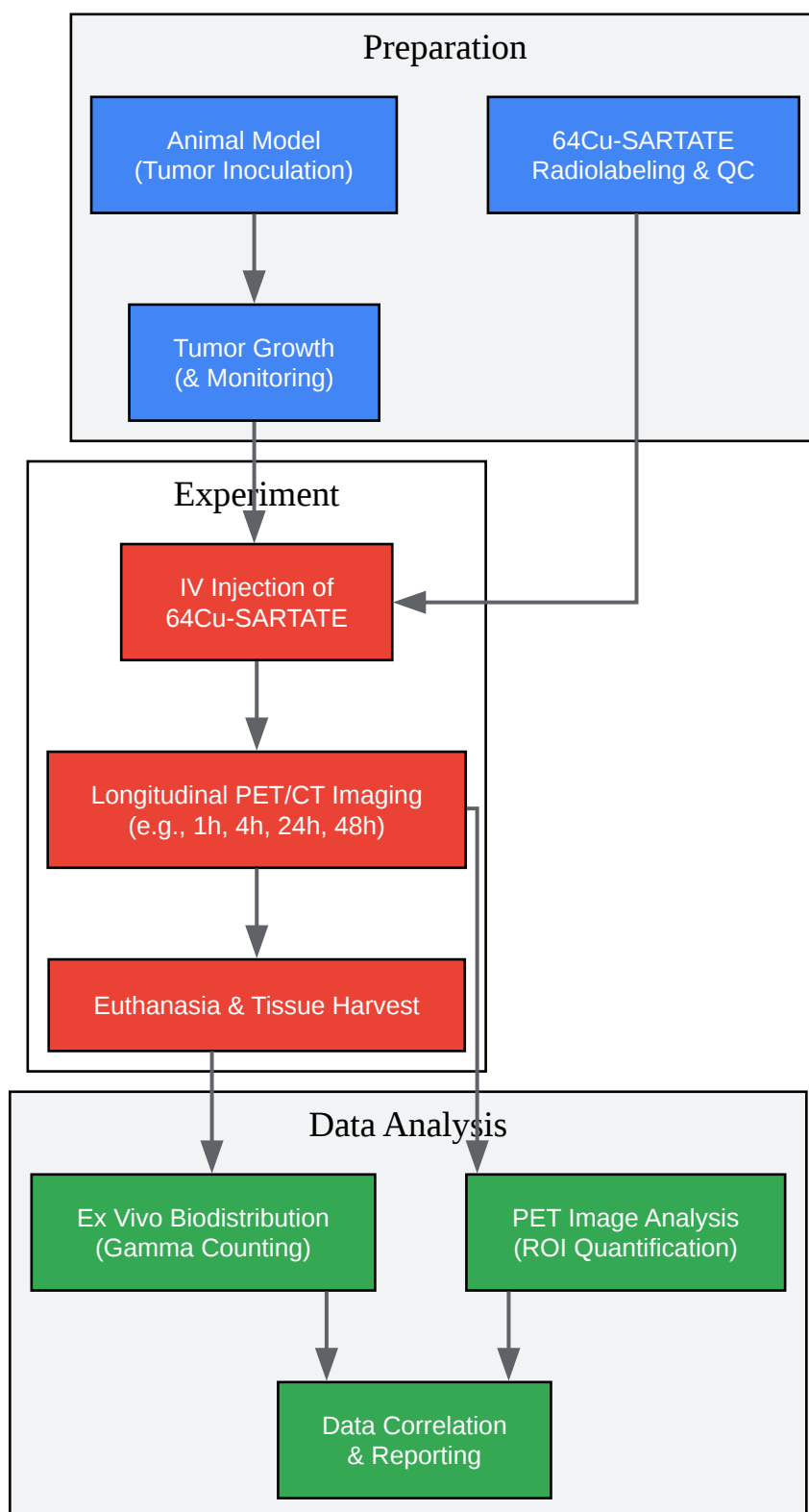
This protocol is performed after the final imaging time point to validate PET data.[\[2\]](#)[\[13\]](#)

Procedure:

- **Euthanasia:** Immediately following the final PET scan (e.g., at 24h or 48h p.i.), euthanize the mouse using an approved method (e.g., CO<sub>2</sub> asphyxiation followed by cervical dislocation).
- **Blood Sampling:** Collect a blood sample via cardiac puncture.
- **Tissue Dissection:** Carefully dissect tumors and key organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, bone).
- **Sample Processing:**
  - Rinse tissues to remove excess blood, gently blot dry, and place them in pre-weighed tubes.
  - Weigh each tissue sample to obtain the wet weight.
- **Radioactivity Measurement:** Measure the radioactivity in each sample, along with standards of the injectate, using a calibrated automatic gamma counter.
- **Data Calculation:** Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

## Experimental Workflow

The following diagram illustrates the typical workflow for a small animal imaging study with <sup>64</sup>Cu-SARTATE.



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Workflow for a preclinical **64Cu-SARTATE** study.

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